![molecular formula C17H18ClNO2 B2794952 (S)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride CAS No. 147977-05-7](/img/structure/B2794952.png)
(S)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d][7]annulen-5-yl)acetic acid hydrochloride is a useful research compound. Its molecular formula is C17H18ClNO2 and its molecular weight is 303.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
(S)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d] annulen-5-yl)acetic acid hydrochloride is a synthetic compound with significant potential in various biological applications. This compound, also known by its CAS number 147900-41-2, has garnered attention due to its unique structural properties and interactions with biological systems.
Chemical Structure and Properties
- Molecular Formula : C17H18ClNO2
- Molecular Weight : 303.78 g/mol
- CAS Number : 147900-41-2
The compound features a dibenzoannulene core, which contributes to its biological activity and interaction with various molecular targets. Its synthesis typically involves the reaction of 10,11-dihydro-5H-dibenzo[a,d]annulene with glycine derivatives under controlled conditions.
Research indicates that (S)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d] annulen-5-yl)acetic acid hydrochloride may exert its biological effects through specific interactions with molecular targets such as enzymes and receptors. The compound's ability to modulate these targets can influence various cellular processes, including signaling pathways and metabolic activities.
Inhibition Studies
In a study focusing on poly(ADP-ribose) polymerase 1 (PARP1) inhibition, derivatives of the compound were synthesized and evaluated for their activity. The results indicated that while some derivatives showed negligible effects on PARP1 inhibition compared to established inhibitors like Olaparib, modifications to the core structure led to improved activity in certain cases. For instance, a derivative demonstrated an IC50 value of 0.75 μM against PARP1, highlighting the potential for structural optimization to enhance biological efficacy .
Cytotoxicity and Cell Viability
The compound has also been assessed for cytotoxic effects in various cancer cell lines. In MDA-MB-436 cells (a BRCA1 mutant breast cancer line), it was shown that some derivatives could inhibit cell viability in a concentration-dependent manner. This suggests potential therapeutic applications in oncology, particularly in targeting specific cancer types .
Comparative Analysis with Similar Compounds
Compound Name | Structure | Biological Activity |
---|---|---|
Ethyl 2-amino-2-(10,11-dihydro-5H-dibenzo[a,d]annulen-5-yl)acetate hydrochloride | Similar core structure | Moderate PARP1 inhibition |
10,11-Dihydro-5H-dibenzo[b,f]azepine | Dibenzo core | Limited activity compared to (S)-2-amino derivative |
The unique amino acid derivative structure of (S)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d] annulen-5-yl)acetic acid hydrochloride distinguishes it from similar compounds, potentially leading to unique biological interactions and therapeutic applications.
Study on Anticancer Activity
In a recent study, a series of compounds derived from (S)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d] annulen-5-yl)acetic acid hydrochloride were tested for their anticancer properties. The study revealed that certain derivatives exhibited significant antiproliferative effects against various cancer cell lines, suggesting their potential as lead compounds in drug development.
Pharmacological Evaluation
A pharmacological evaluation highlighted the compound's interaction with key metabolic pathways. It was observed that the compound could modulate enzyme activity related to metabolism and cell survival, indicating its role as a potential therapeutic agent in metabolic disorders as well as cancer treatment .
Scientific Research Applications
Pharmaceutical Applications
1.1 Neuropathic Pain Research
Recent studies have indicated that compounds similar to (S)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d] annulen-5-yl)acetic acid hydrochloride may serve as inhibitors of GABA transporters, specifically mGAT1 and mGAT4. These transporters are critical in the modulation of neurotransmitter levels and have been identified as promising targets for treating neuropathic pain. The compound's structural properties allow it to interact effectively with these transporters, potentially leading to new pain management therapies .
1.2 Cancer Treatment
The compound's analogs are being investigated for their efficacy in cancer treatment. For instance, similar compounds have shown promise in suppressing the growth of cancer stem cells and have demonstrated activity against tumors resistant to conventional therapies such as temozolomide and cisplatin. The mechanism involves alkylation of DNA, which disrupts cancer cell proliferation .
Biochemical Research
2.1 Enzyme Interaction Studies
(S)-2-amino-2-(10,11-dihydro-5H-dibenzo[a,d] annulen-5-yl)acetic acid hydrochloride is utilized in enzyme interaction studies to understand its binding affinity and inhibition potential against specific enzymes involved in metabolic pathways. This research is crucial for elucidating the compound's role in various biochemical processes.
2.2 Synthesis of Novel Derivatives
The compound serves as a precursor for synthesizing novel derivatives with enhanced biological activity. Researchers are exploring modifications to the molecular structure to improve pharmacological properties, such as increased potency or reduced side effects .
Case Studies
Properties
IUPAC Name |
(2S)-2-amino-2-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenyl)acetic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO2.ClH/c18-16(17(19)20)15-13-7-3-1-5-11(13)9-10-12-6-2-4-8-14(12)15;/h1-8,15-16H,9-10,18H2,(H,19,20);1H/t16-;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVSJKKWERAGVDO-NTISSMGPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)C(C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2C(C3=CC=CC=C31)[C@@H](C(=O)O)N.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.